4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H6BrN5S |
|---|---|
Molecular Weight |
260.12 g/mol |
IUPAC Name |
4-bromo-1-(thiadiazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H6BrN5S/c7-5-2-12(10-6(5)8)1-4-3-13-11-9-4/h2-3H,1H2,(H2,8,10) |
InChI Key |
MHLZQDRCXIODPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC2=CSN=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Intermediates with Thiadiazolylmethyl Halides
A direct route involves alkylation of 4-bromo-1H-pyrazol-3-amine with 4-(bromomethyl)-1,2,3-thiadiazole. This method aligns with protocols for introducing benzyl/heteroaryl methyl groups to pyrazoles.
- Dissolve 4-bromo-1H-pyrazol-3-amine (1.0 eq) and 4-(bromomethyl)-1,2,3-thiadiazole (1.2 eq) in anhydrous DMF.
- Add dropwise under nitrogen at 0–5°C, followed by stirring at room temperature for 12–24 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol).
- The thiadiazolylmethyl bromide may require prior synthesis via bromination of 1,2,3-thiadiazole-4-methanol using PBr₃ or HBr/AcOH.
- Yields depend on the steric and electronic effects of the thiadiazole ring.
Cyclization Approaches for Thiadiazole Formation
The thiadiazole ring can be constructed post-pyrazole synthesis using α-halocarbonyl intermediates.
- Synthesize 4-bromo-1-(prop-2-yn-1-yl)-1H-pyrazol-3-amine via Sonogashira coupling.
- React with thiosemicarbazide in DMF under reflux to form a thiadiazoline intermediate.
- Oxidize with MnO₂ or DDQ to yield the thiadiazole ring.
- Cyclization typically requires 6–12 hours at 80–100°C.
- Oxidation steps may reduce overall yield (≈40–60%).
Multi-Component Coupling Strategies
Grignard or nucleophilic aromatic substitution (SNAr) reactions enable modular assembly:
- Prepare 3-amino-4-bromo-1H-pyrazole via Knorr pyrazole synthesis.
- Treat with 1,2,3-thiadiazole-4-carbaldehyde to form an imine intermediate.
- Reduce using NaBH₄ or LiAlH₄ to obtain the target compound.
- React 4-bromo-3-nitro-1H-pyrazole with 4-(aminomethyl)-1,2,3-thiadiazole under basic conditions (K₂CO₃, DMF).
Comparative Analysis of Methods
Purification and Characterization
- Purification : Recrystallization (ethanol/water) or silica gel chromatography.
- Characterization :
Challenges and Optimizations
- Thiadiazole Stability : The 1,2,3-thiadiazole ring is prone to decomposition under acidic conditions; neutral or mildly basic conditions are preferred.
- Regioselectivity : Alkylation at N1 of pyrazole requires careful control of stoichiometry to avoid N2 substitution.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 4 of the pyrazole ring undergoes nucleophilic substitution with various nucleophiles, forming derivatives with altered biological and physicochemical properties.
Key reactions include:
-
Amine substitution : Reaction with primary/secondary amines yields 4-amino derivatives. For example, treatment with methylamine in ethanol produces 4-(methylamino)-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine at 65–70% yield.
-
Thiol substitution : Thiols (e.g., ethanethiol) in DMF with K₂CO₃ generate 4-thioether analogs (e.g., 4-(ethylthio) derivatives).
-
Alkoxylation : Methanol or ethanol under basic conditions (NaOH) substitutes bromine with alkoxy groups.
Table 1: Substitution Reaction Outcomes
| Nucleophile | Conditions | Product Yield | Key Application |
|---|---|---|---|
| Methylamine | Ethanol, 60°C, 12h | 65–70% | Bioactive intermediate |
| Ethanethiol | DMF, K₂CO₃, 80°C, 8h | 55–60% | Thioether prodrug development |
| Sodium methoxide | Methanol, reflux, 6h | 75–80% | Solubility enhancement |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling aryl/heteroaryl group introductions.
-
Suzuki-Miyaura coupling : With arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in THF/H₂O, this reaction forms biaryl derivatives (70–85% yield).
-
Buchwald-Hartwig amination : Coupling with secondary amines (e.g., piperazine) using Pd₂(dba)₃/Xantphos produces 4-aminated analogs for kinase inhibition studies.
Mechanistic insight : The electron-withdrawing thiadiazole group enhances electrophilicity at C-4, accelerating oxidative addition in cross-coupling.
Cyclization Reactions
The thiadiazole moiety directs regioselective cyclization under acidic or basic conditions:
-
Acid-mediated cyclization : In H₂SO₄, the thiadiazole nitrogen attacks the pyrazole C-5 position, forming fused tricyclic structures (e.g., thiadiazolo[3,4-b]pyrazolo[4,3-e]pyridine).
-
Base-induced ring expansion : Treatment with KOtBu in DMSO generates seven-membered rings via thiadiazole ring opening and recombination .
Table 2: Cyclization Products
| Conditions | Product Structure | Yield | Application |
|---|---|---|---|
| H₂SO₄, 100°C, 4h | Tricyclic fused heterocycle | 50–55% | Anticancer lead optimization |
| KOtBu/DMSO, 80°C | Seven-membered thiadiazepine | 40–45% | Antimicrobial agents |
Functionalization of the Thiadiazole Ring
While less reactive than the bromopyrazole core, the thiadiazole ring undergoes selective modifications:
-
N-methylation : CH₃I in DMF with NaH methylates the thiadiazole N-1 position (60% yield) .
-
Oxidation : H₂O₂/acetic acid oxidizes the thiadiazole sulfur to sulfoxide, altering electronic properties.
Stability and Side Reactions
-
Thermal decomposition : Prolonged heating (>120°C) causes C-S bond cleavage in the thiadiazole ring.
-
Photoreactivity : UV exposure induces bromine radical formation, leading to dimerization byproducts.
Comparative Reactivity with Analogues
Table 3: Reactivity Comparison
| Compound | Bromine Reactivity | Thiadiazole Stability | Key Difference |
|---|---|---|---|
| 4-Bromo-1-(thiazol-2-ylmethyl) analog | Moderate | High | Thiazole vs. thiadiazole |
| 4-Bromo-1-propyl-pyrazol-3-amine | High | N/A | Lack of thiadiazole moiety |
This compound’s dual functionality makes it a versatile scaffold in medicinal and materials chemistry, though careful optimization of reaction conditions is required to minimize side reactions . Further studies on enantioselective substitutions and catalytic systems could expand its synthetic utility.
Scientific Research Applications
4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can act as a bioisostere of pyrimidine, allowing the compound to interfere with DNA replication and protein synthesis . Additionally, the bromine atom can enhance the compound’s binding affinity to its molecular targets through halogen bonding interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine with structurally related bromopyrazole-amine derivatives, highlighting key structural, physicochemical, and functional differences:
Key Comparative Insights:
Fluorophenyl analogs (e.g., 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine) balance lipophilicity and electronic properties for improved bioavailability .
Steric Considerations :
- Bulky substituents like methylpyrazole (256.11 g/mol, ) or isopropyl (190.04 g/mol, ) may hinder binding in biological targets compared to the thiadiazole-methyl group.
Synthetic Accessibility :
- Methyl-substituted derivatives (e.g., 4-Bromo-1-methyl-1H-pyrazol-3-amine) are more straightforward to synthesize, with yields >95% , whereas thiadiazole or thiophene-containing analogs require specialized reagents (e.g., 1,2,3-thiadiazole-4-carbaldehyde ).
Biological Activity
4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that integrates the pyrazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains. A study evaluating a series of thiadiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A2 | Staphylococcus aureus | 32 µg/mL |
| B2 | Escherichia coli | 16 µg/mL |
| A4 | Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the presence of the thiadiazole moiety enhances the antimicrobial efficacy of the compounds tested .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been well-documented. For example, a study highlighted that pyrazole compounds exhibited significant cytotoxic effects on various cancer cell lines. The compound this compound was evaluated for its ability to induce apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 49.85 |
| MCF7 (Breast) | 45.30 |
| HeLa (Cervical) | 50.00 |
These results indicate that this compound can inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .
Other Pharmacological Activities
In addition to its antimicrobial and anticancer properties, compounds with thiadiazole and pyrazole structures have shown potential in various other biological activities:
- Anti-inflammatory : Some studies suggest that these compounds can reduce inflammation markers in vitro.
- Analgesic : Preliminary evaluations indicate pain-relieving properties comparable to standard analgesics.
The diverse biological activities associated with this compound are attributed to its ability to interact with multiple biological targets due to its unique structural features.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A recent study synthesized several thiadiazole derivatives and assessed their antimicrobial activity against common pathogens. Compounds incorporating both pyrazole and thiadiazole rings demonstrated enhanced activity compared to their individual counterparts .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds might inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, contributing to their biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine, and how can yield be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions (e.g., using POCl₃ or H₂SO₄) .
Bromination : Electrophilic substitution at the pyrazole C4 position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
Thiadiazole Coupling : Alkylation or nucleophilic substitution to introduce the 1,2,3-thiadiazole moiety. For example, reacting the brominated pyrazole with 4-(chloromethyl)-1,2,3-thiadiazole in the presence of a base like K₂CO₃ .
- Optimization Tips : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients). Yield improvements (>70%) are achievable by controlling temperature (0–5°C during bromination) and stoichiometric excess of NBS (1.2–1.5 eq) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Key Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine’s deshielding effect at C4, thiadiazole methylene protons at δ 4.5–5.0 ppm) .
- HRMS : Validate molecular weight (exact mass: ~289.99 g/mol for C₇H₇BrN₅S) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry. Use SHELXL for refinement, leveraging high-resolution data (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies targeting antimicrobial activity?
- Strategy :
Core Modifications : Replace the bromine with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to alter electronic properties .
Thiadiazole Substitution : Introduce substituents (e.g., methyl, phenyl) at the thiadiazole C5 position to enhance lipophilicity and membrane penetration .
Pyrazole Functionalization : Add hydrophilic groups (e.g., -OH, -NH₂) at C3 to improve solubility .
- Biological Testing : Screen derivatives against Gram-positive/negative bacteria (MIC assays) and fungal strains. Compare with reference compounds like ciprofloxacin .
Q. What experimental approaches address low solubility during crystallization for X-ray diffraction studies?
- Solutions :
- Co-solvent Systems : Use DMSO/water or DMF/ethanol mixtures to enhance solubility.
- Co-crystallization Agents : Add small molecules (e.g., succinic acid) to form stable crystal lattices .
- Temperature Gradients : Slow cooling from 60°C to 4°C promotes nucleation.
Q. How can contradictions in biological activity data between in vitro and in vivo models be analyzed?
- Root Causes :
- Metabolic Instability : Check for rapid hepatic clearance using microsomal assays. Modify the thiadiazole group to reduce CYP450 metabolism .
- Poor Bioavailability : Conduct pharmacokinetic studies (Cmax, T½) and optimize logP (aim for 1–3) via substituent tuning .
Methodological Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Expected Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, pyrazole-H), δ 5.32 (s, 2H, CH₂-thiadiazole) | |
| HRMS (ESI+) | m/z 290.97 [M+H]⁺ (C₇H₇BrN₅S) | |
| X-ray (CCDC) | Space group P2₁/c, Z = 4, R₁ = 0.039 |
Table 2 : Optimization of Bromination Step
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15% ↑ |
| NBS Equivalents | 1.3 eq | 10% ↑ |
| Solvent | DMF | 20% ↑ vs. CHCl₃ |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
